1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₄H₁₉NO₄S and a molecular weight of 297.37 g/mol. It is characterized by a piperidine ring substituted with an ethylsulfonyl group and a carboxylic acid functional group. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its CAS number is 951624-97-8, and it is classified as an irritant .
The chemical reactivity of 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid can be attributed to its functional groups. The carboxylic acid moiety can undergo typical reactions such as:
These reactions make it valuable for further chemical modifications and applications in drug design.
Research indicates that 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid exhibits various biological activities, potentially including:
Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.
Several synthetic routes have been developed for the preparation of 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid:
Each method varies in yield and purity, influencing the choice based on intended applications.
1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid has several applications, particularly in:
Interaction studies involving 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid focus on its binding affinity and efficacy at various biological targets. Preliminary data suggest potential interactions with:
These interactions warrant further investigation through pharmacological studies to confirm their significance.
Several compounds share structural similarities with 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid | C₁₃H₁₇NO₄S | Methyl group instead of ethyl; lower molecular weight |
| 1-(Phenyl)piperidine-4-carboxylic acid | C₁₃H₁₅NO₂ | Lacks sulfonic group; simpler structure |
| 2-[4-(Ethoxycarbonyl)phenyl]piperidine | C₁₄H₁₉NO₃ | Contains an ethoxycarbonyl instead of sulfonic group |
1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid stands out due to its specific ethylsulfonyl substitution, which may enhance solubility and bioactivity compared to other piperidine derivatives. Its unique combination of functionalities could lead to distinct pharmacological profiles, making it an attractive candidate for further research and development.
1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid exhibits distinctive solubility characteristics that reflect its unique molecular structure. The compound's molecular formula C₁₄H₁₉NO₄S with a molecular weight of 297.37 g/mol [1] presents both hydrophilic and lipophilic regions that influence its dissolution behavior across different solvent systems.
Aqueous Solubility: The presence of the carboxylic acid functional group significantly enhances water solubility through hydrogen bonding interactions [2]. Related piperidine-4-carboxylic acid demonstrates good water solubility, being readily soluble in aqueous media [2]. This behavior is attributed to the ionizable carboxyl group, which can form zwitterionic species in physiological pH ranges. The predicted pKa value of 4.49±0.20 [1] indicates that the compound exists predominantly in its ionized form at physiological pH, thereby increasing water solubility through charge-dipole interactions.
Organic Solvent Systems: In methanol systems, the compound shows limited solubility characteristics. The related 4-piperidinecarboxylic acid exhibits only slight solubility in methanol [2], suggesting that 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid would follow similar patterns. The ethylsulfonyl substituent may provide additional lipophilic character that could enhance solubility in moderately polar organic solvents compared to the unsubstituted parent compound.
Ethanol solubility presents significant limitations, with the parent 4-piperidinecarboxylic acid being insoluble in ethanol [2]. The addition of the ethylsulfonylphenyl group may confer some improved solubility due to increased molecular volume and lipophilic interactions, though the carboxylic acid group remains the dominant factor limiting dissolution in less polar alcoholic solvents.
Comparative Solubility Analysis: When compared to structural analogs, piperidine-3-carboxylic acid demonstrates moderate water solubility and good solubility in both methanol and ethanol [3]. This difference highlights the positional effects of the carboxyl group on the piperidine ring and its impact on overall solubility characteristics.
| Solvent System | Solubility Characteristics | Contributing Factors |
|---|---|---|
| Water | Expected good solubility | Carboxylic acid ionization, zwitterion formation |
| Methanol | Limited solubility | Moderate polarity, hydrogen bonding capacity |
| Ethanol | Poor to insoluble | Reduced polarity, limited hydrogen bonding |
| Polar aprotic solvents | Moderate solubility | Dipole interactions with sulfonyl group |
The ethylsulfonyl group contributes to the compound's amphiphilic nature, potentially allowing for solubility in mixed solvent systems where both polar and nonpolar interactions can be accommodated [4].
The thermal stability of 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid can be characterized through analysis of its melting point, decomposition temperature, and thermal degradation pathways. The compound exhibits a melting point of 164-165°C [1], indicating reasonable thermal stability under standard conditions.
Thermal Decomposition Characteristics: The predicted boiling point of 548.8±50.0°C [1] suggests that the compound possesses significant thermal stability before undergoing decomposition. However, actual decomposition likely occurs at lower temperatures due to the presence of thermally labile functional groups.
Related piperidine carboxylic acid compounds demonstrate complex thermal behavior with multiple phase transitions. 4-Piperidinecarboxylic acid exhibits three distinct thermal phases: Phase 1 (monohydrated form) exists from room temperature to 359 K where dehydration occurs, Phase 2 (anhydrous form) at 363 K, and Phase 3 (high-temperature anhydrous form) with transitions occurring between 458-543 K [5]. These phase changes involve modifications in hydrogen-bond patterns and conformational changes in the carboxylate group orientation [5].
Decomposition Products and Pathways: Upon thermal decomposition, sulfonyl-containing piperidine compounds typically generate hazardous decomposition products including carbon oxides, nitrogen oxides, and sulfur oxides [6] [7]. The thermal degradation process likely involves multiple pathways:
Thermal Stability Comparisons: Piperazine, a related heterocyclic amine, demonstrates exceptional thermal resistance with stability up to 150°C, beyond which degradation occurs at rates similar to alkanolamines [8]. The six-membered piperidine ring structure in the target compound provides inherent stability due to minimized angle and torsional strain [8].
Thermal Analysis Parameters:
| Property | Value | Reference |
|---|---|---|
| Melting Point | 164-165°C | ChemicalBook [1] |
| Predicted Boiling Point | 548.8±50.0°C | ChemicalBook [1] |
| Decomposition Products | CO₂, SO₂, NO₂ | Safety Data Sheets [6] [7] |
| Flash Point (similar compounds) | 222.6±31.5°C | ChemSrc [9] |
The thermal decomposition of 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid requires careful temperature control during synthesis, storage, and handling to prevent formation of toxic decomposition products and maintain compound integrity [6].
The acid-base properties of 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid are governed by two primary ionizable functional groups: the carboxylic acid moiety and the piperidine nitrogen. The compound's predicted pKa value of 4.49±0.20 [1] primarily reflects the acidity of the carboxyl group, while the piperidine nitrogen contributes basic character to the molecule.
Carboxylic Acid Ionization: The carboxylic acid group represents the primary acidic functionality with a pKa value consistent with substituted benzoic acids. The electron-withdrawing nature of the ethylsulfonylphenyl substituent through the piperidine ring influences the acidity of the carboxyl group. The pKa value of 4.49 indicates that the compound will exist predominantly in its ionized form at physiological pH (7.4), with approximately 99.9% of molecules carrying a negative charge on the carboxylate group [1].
Piperidine Nitrogen Basicity: The piperidine nitrogen typically exhibits basic properties with pKa values around 11.2 for unsubstituted piperidine [10]. However, the electron-withdrawing sulfonyl group significantly reduces the basicity of the piperidine nitrogen through inductive effects. The sulfonyl substituent delocalizes electron density away from the nitrogen, resulting in a substantially lower pKa for the protonated form.
Zwitterionic Character: At intermediate pH values, the compound can exist as a zwitterion with simultaneous protonation of the piperidine nitrogen and deprotonation of the carboxylic acid. This zwitterionic form contributes to enhanced water solubility and influences the compound's pharmacokinetic properties [11].
pH-Dependent Speciation: The distribution of ionic species varies significantly with solution pH:
| pH Range | Dominant Species | Charge State |
|---|---|---|
| < 3 | Fully protonated | +1 (protonated N, neutral COOH) |
| 3-6 | Zwitterionic | 0 (protonated N, deprotonated COO⁻) |
| > 8 | Fully deprotonated | -1 (neutral N, deprotonated COO⁻) |
Comparative Analysis: Related piperidine carboxylic acids exhibit similar acid-base behavior. The positioning of functional groups influences the specific pKa values, with structural modifications affecting both the acidity of the carboxyl group and the basicity of the piperidine nitrogen [12].
Analytical Implications: The compound's acid-base properties significantly impact analytical methods including chromatographic separations and spectroscopic analyses. At physiological pH, the predominantly anionic form affects retention times in reversed-phase chromatography and influences extraction efficiencies in bioanalytical procedures [11].
The understanding of acid-base equilibria is crucial for formulation development, as pH affects solubility, stability, and permeability characteristics of the compound [11].
The lipophilicity of 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid represents a critical physicochemical parameter influencing membrane permeability, tissue distribution, and biological activity. Analysis of structurally related compounds provides insight into the expected lipophilic behavior of this compound.
Predicted LogP Values: Related ethyl analog compounds demonstrate LogP values around 3.35 [9], indicating moderate to high lipophilicity. However, the presence of the carboxylic acid group in 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid significantly reduces the overall lipophilicity compared to ester analogs.
Structural Contributors to Lipophilicity:
pH-Dependent Lipophilicity (LogD): The distribution coefficient (LogD) varies dramatically with pH due to ionization of the carboxylic acid group. At physiological pH (7.4), the compound exists predominantly as a carboxylate anion, resulting in significantly reduced lipophilicity compared to the neutral form [11] [4].
Comparative Lipophilicity Analysis:
| Compound Type | LogP/LogD | Reference |
|---|---|---|
| Ethyl 1-[(4-ethylphenyl)sulfonyl]piperidine-4-carboxylate | 3.35 | ChemSrc [9] |
| 4-Phenyl-1-(phenylsulfonyl)piperidine-4-carboxylic acid | 3.51 | ChemSrc [13] |
| Related sulfonyl piperidines | 2-4 range | Multiple sources |
Fluorination Effects on Lipophilicity: Studies on related compounds demonstrate that fluorination patterns significantly influence lipophilicity. The degree and position of fluorination can either enhance or decrease lipophilicity depending on the specific molecular context [4]. While 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid lacks fluorine substituents, these studies provide insight into electronic effects that may influence lipophilic behavior.
Membrane Permeability Implications: The moderate lipophilicity suggested by structural analogs, combined with the polar carboxylic acid functionality, indicates that the compound may exhibit limited passive membrane permeation. The zwitterionic nature at physiological pH further reduces membrane permeability, potentially requiring active transport mechanisms for cellular uptake [11].
Formulation Considerations: The lipophilicity profile influences formulation strategies, with the compound likely requiring solubilization approaches for oral bioavailability enhancement. The pH-dependent solubility and lipophilicity characteristics must be considered in drug product development [11].
The crystal structure and polymorphic behavior of 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid can be analyzed through comparison with related piperidine carboxylic acids and sulfonyl compounds. Crystal packing is primarily governed by hydrogen bonding interactions, van der Waals forces, and potential π-π stacking interactions.
Hydrogen Bonding Patterns: Related piperidine carboxylic acid compounds exhibit characteristic hydrogen bonding motifs. 4-Piperidinecarboxylic acid demonstrates complex hydrogen bonding patterns that vary with temperature and hydration state [5]. The crystal structure involves both N-H···O and O-H···N hydrogen bonds, forming extended networks that stabilize the crystal lattice [14].
Sulfonyl Group Interactions: Crystal structures of sulfonyl-containing compounds reveal that the S=O groups participate in hydrogen bonding as acceptors. Studies of sulfonamide compounds show that sulfonyl groups form characteristic interaction patterns with NH donors, creating C(4)C(4) graph set motifs [15]. The ethylsulfonyl group in the target compound is expected to participate in similar interactions.
Piperidine Ring Conformation: The piperidine ring adopts a chair conformation in most crystal structures, with substituents occupying either axial or equatorial positions [16] [14] [17]. The 4-carboxylic acid substitution typically adopts an equatorial orientation to minimize steric interactions, while the N-sulfonyl group positioning depends on crystal packing requirements.
Polymorphic Potential: Related compounds demonstrate significant polymorphic behavior. 4-Hydroxypiperidine exists in two distinct polymorphs with different NH configurations [18], while other piperidine derivatives show conformational polymorphism [17]. Crystal structure analysis of alanylpiperidine analogs reveals polymorphic forms with different hydrogen bonding patterns [16].
Thermal Polymorphism: 4-Piperidinecarboxylic acid exhibits temperature-dependent polymorphism with three distinct phases [5]:
| Phase | Temperature Range | Characteristics |
|---|---|---|
| Phase 1 | Room temperature - 359 K | Monohydrated form |
| Phase 2 | 363 K | Anhydrous form |
| Phase 3 | 458-543 K | High-temperature anhydrous form |
Hydrogen Bond Graph Set Analysis: Crystal structures of related sulfonyl compounds exhibit specific graph set descriptors. Toluenesulfonamide shows C(4)C(4) patterns, while sulfonylhydrazines demonstrate more complex N₁=C(5)S(5)C(4) first-order networks with second-order R₄₄(14) and R₄₄(18) patterns [15].
Crystal Packing Motifs: Sulfonyl piperidine compounds typically form layered structures through hydrogen bonding networks. The crystal packing involves:
Solvate Formation: Related compounds demonstrate propensity for solvate formation, particularly with water and methanol [16]. The presence of multiple hydrogen bonding sites in 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid suggests potential for hydrate or solvate formation under appropriate crystallization conditions.
Polymorphism Risk Assessment: The structural complexity and multiple hydrogen bonding sites indicate moderate to high polymorphic risk. The carboxylic acid group, piperidine nitrogen, and sulfonyl oxygens provide multiple sites for different hydrogen bonding arrangements, potentially leading to distinct polymorphic forms with varying stability and physicochemical properties [16].